1-[(diisobutylamino)methyl]-2-naphthol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[bis(2-methylpropyl)amino]methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-14(2)11-20(12-15(3)4)13-18-17-8-6-5-7-16(17)9-10-19(18)21/h5-10,14-15,21H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPITNTXXGOCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=CC=CC=C21)O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Diisobutylamino Methyl 2 Naphthol
Purification and Isolation Techniques for Research Applications
Following the synthesis, the crude product of 1-[(diisobutylamino)methyl]-2-naphthol will likely contain unreacted starting materials and potential side products. Therefore, purification is a critical step to obtain the compound in a form suitable for research applications. The two most common and effective techniques for this purpose are recrystallization and column chromatography. rsc.orgmnstate.edu
Recrystallization is a technique used to purify solid compounds. It involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For aminomethylated naphthols, common solvent systems include ethanol/water mixtures or hydrocarbon solvents like hexane (B92381), sometimes in combination with a more polar solvent like ethyl acetate (B1210297). rsc.org
Column Chromatography is a versatile separation technique that relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. For the purification of Mannich bases derived from 2-naphthol (B1666908), silica (B1680970) gel is a commonly used stationary phase. amazonaws.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). rsc.org By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column, allowing for the separation of the desired product from impurities.
Table 2: Common Purification Parameters for 1-Aminomethylated-2-naphthols
| Technique | Stationary Phase | Mobile Phase / Solvent System |
| Column Chromatography | Silica Gel (200-300 mesh) | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol |
| Recrystallization | Not Applicable | Ethanol/Water, Toluene, Hexane |
Inability to Procure Specific Data for "this compound"
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Spectroscopic and Analytical Methodologies for Structural Elucidation
UV-Vis Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds like 1-[(diisobutylamino)methyl]-2-naphthol, this method provides insights into the π-electron system of the naphthalene (B1677914) core and the influence of its substituents.
The electronic absorption spectrum of 2-naphthol (B1666908) and its derivatives is characterized by transitions to two low-lying excited states, denoted as ¹Lₐ and ¹Lₑ according to Platt's notation. These transitions originate from the π-orbitals of the naphthalene ring system. The introduction of the diisobutylaminomethyl group at the C-1 position, adjacent to the hydroxyl group, can influence the energy and intensity of these electronic transitions. This substitution can cause a shift in the absorption maxima (λₘₐₓ) to longer wavelengths (a bathochromic or red shift) and may also affect the molar absorptivity (ε).
While specific, detailed research findings and comprehensive UV-Vis spectral data for this compound are not extensively documented in publicly accessible literature, the behavior of analogous 1-aminomethyl-2-naphthol derivatives provides a strong basis for understanding its electronic absorption characteristics. For instance, studies on similar Mannich bases of 2-naphthol show characteristic absorption bands in the UV region. scialert.net
The electronic spectrum of these compounds is largely dictated by the π → π* transitions of the naphthol ring. The presence of the lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.
The solvent in which the spectrum is recorded can also play a significant role in the position and intensity of the absorption bands. Polar solvents may interact with the hydroxyl and amino groups, leading to shifts in the absorption maxima compared to non-polar solvents.
To illustrate the typical UV-Vis absorption data for this class of compounds, the following table presents representative data for a closely related 1-aminomethyl-2-naphthol derivative, 1-(phenylaminomethyl)-naphthalen-2-ol, as detailed in the available literature. scialert.net This provides an insight into the expected spectral regions for the electronic transitions of this compound.
Table 1: Representative UV-Vis Spectroscopic Data for an Analogous 1-Aminomethyl-2-Naphthol Derivative
| Compound | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|---|---|
| 1-(Phenylaminomethyl)-naphthalen-2-ol | Methanol | 280 | Data not reported | π → π* |
| 330 | Data not reported | π → π* |
Data is based on a closely related compound and serves as a representative example. scialert.net
The bands observed for the analogous compound are attributed to the π → π* transitions within the naphthalene chromophore. scialert.net It is anticipated that this compound would exhibit a similar absorption profile, with characteristic bands corresponding to the electronic transitions of the substituted naphthalene ring system.
Mechanistic Investigations and Reactivity Studies
Elucidation of Reaction Mechanisms Involving the Aminomethylnaphthol Scaffold
The aminomethylnaphthol scaffold, the core of 1-[(diisobutylamino)methyl]-2-naphthol, is commonly synthesized through the Mannich reaction. This one-pot, three-component condensation involves an active hydrogen compound (2-naphthol), an aldehyde (formaldehyde), and a secondary amine (diisobutylamine). A plausible mechanism for this reaction involves the in-situ formation of an ortho-quinone methide (o-QM) intermediate from 2-naphthol (B1666908) and the aldehyde. ijcmas.com The o-QM, being an activated α,β-unsaturated carbonyl system, then undergoes a nucleophilic conjugate addition by the amine to yield the final 1-aminoalkyl-2-naphthol product. ijcmas.com
Theoretical studies on related systems, such as the reaction of 2-naphthol with N-methyl-N-phenylhydrazine, have been conducted using density functional theory (DFT) to evaluate different possible reaction pathways. nih.gov These computational investigations help in understanding the energetics of various mechanisms, such as amination at different positions of the naphthol ring and rearrangement processes. nih.gov For the aminomethylnaphthol scaffold, DFT calculations could similarly provide insights into the transition states and intermediates involved in its formation and subsequent reactions.
The reaction outcomes involving N-containing naphthol analogues can be significantly influenced by the nature of the amine component. mdpi.com The basicity and nucleophilicity of the amine play a critical role in directing the reaction towards the desired Mannich base or alternative products. mdpi.com In the case of this compound, the bulky diisobutyl groups may exert steric hindrance, influencing the rate and regioselectivity of reactions.
Table 1: Key Intermediates and Concepts in the Formation of the Aminomethylnaphthol Scaffold
| Intermediate/Concept | Description |
| Ortho-Quinone Methide (o-QM) | A highly reactive intermediate formed from the reaction of a phenol (like 2-naphthol) and an aldehyde. It serves as the electrophile in the subsequent nucleophilic attack by the amine. |
| Mannich Reaction | A fundamental organic reaction for the aminoalkylation of an acidic proton located on a carbon atom. In this context, it is a three-component reaction of 2-naphthol, formaldehyde (B43269), and diisobutylamine (B89472). |
| Nucleophilic Conjugate Addition | The key step where the amine attacks the electrophilic β-carbon of the ortho-quinone methide, leading to the formation of the C-C bond and subsequent aromatization to the final product. |
| Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It can be employed to study reaction mechanisms and predict the stability of intermediates and transition states. |
Role of Intramolecular Interactions (e.g., Hydrogen Bonding, N-H…O Interactions)
Intramolecular hydrogen bonding plays a significant role in the conformation and reactivity of molecules containing both hydroxyl and amino groups. mdpi.comnih.gov In the case of this compound, the proximity of the hydroxyl group at the 2-position and the aminomethyl group at the 1-position of the naphthalene (B1677914) ring allows for the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen atom of the amino group (O-H···N).
This intramolecular hydrogen bond can influence several properties of the molecule:
Conformational Rigidity: The hydrogen bond can lock the molecule into a more rigid conformation, which can affect its interaction with other molecules and its reactivity.
Acidity and Basicity: The involvement of the phenolic hydrogen in a hydrogen bond can decrease its acidity, while the interaction with the hydrogen can reduce the basicity of the nitrogen atom.
Spectroscopic Properties: The presence of an intramolecular hydrogen bond can be detected by spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, in the IR spectrum, the O-H stretching frequency would be shifted to a lower wavenumber and broadened. nih.gov
The strength of the intramolecular hydrogen bond can be modulated by the electronic properties of substituents on the aromatic ring and by the solvent environment. mdpi.comnih.gov In polar, hydrogen-bond accepting solvents, the intramolecular hydrogen bond may be disrupted in favor of intermolecular hydrogen bonds with the solvent molecules.
Reactivity towards Electrophiles and Nucleophiles
The reactivity of this compound towards electrophiles and nucleophiles is governed by the electronic properties of the naphthol ring and the aminomethyl substituent.
Reactivity towards Electrophiles:
The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene due to a lower loss of resonance stabilization energy in the intermediate carbocation. libretexts.org The hydroxyl group at the 2-position is a strong activating group, directing electrophilic attack to the ortho and para positions. In the case of 2-naphthol, the most reactive position for electrophilic substitution is the 1-position. libretexts.org However, since the 1-position is already substituted in the title compound, electrophilic attack would be expected to occur at other activated positions of the naphthalene ring, primarily the 3-position.
The aminomethyl group can have a dual effect. The nitrogen atom's lone pair can be electron-donating, further activating the ring. However, under acidic conditions, the nitrogen atom can be protonated, becoming an electron-withdrawing group and deactivating the ring towards electrophilic attack.
Reactivity towards Nucleophiles:
The electron-rich naphthalene ring of this compound is generally unreactive towards nucleophiles. Nucleophilic substitution reactions on aromatic rings typically require the presence of strong electron-withdrawing groups, which are absent in this molecule.
However, the aminomethyl group can act as a leaving group under certain conditions, particularly if the nitrogen is quaternized to form a better leaving group. The reactivity in S\N2 reactions is sensitive to steric hindrance. The bulky diisobutyl groups would likely hinder the backside attack of a nucleophile at the benzylic carbon, making S\N2 reactions at this position difficult.
Table 2: Predicted Reactivity of this compound
| Reagent Type | Predicted Reactivity | Rationale |
| Electrophiles | Reactive | The hydroxyl group is a strong activating group, and the naphthalene ring is inherently more reactive than benzene. |
| Nucleophiles (Aromatic Substitution) | Unreactive | The electron-rich aromatic system is not susceptible to nucleophilic attack without strong electron-withdrawing groups. |
| Nucleophiles (at benzylic carbon) | Low Reactivity | Steric hindrance from the bulky diisobutyl groups would impede S\N2 reactions. |
Stability and Degradation Pathways in Different Chemical Environments
The stability of this compound is dependent on the chemical environment, including pH, temperature, and the presence of oxidizing or reducing agents.
Acidic Conditions: Under acidic conditions, the tertiary amine nitrogen can be protonated to form an ammonium salt. This would increase its water solubility. Strong acidic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the C-N bond via a retro-Mannich type reaction, leading to the formation of 2-naphthol, formaldehyde, and diisobutylammonium salt.
Basic Conditions: The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions to form a phenoxide. This would also increase its water solubility. The compound is expected to be relatively stable under mild basic conditions. However, strong bases at high temperatures could potentially promote other degradation pathways.
Oxidative Degradation: Phenols are susceptible to oxidation. The naphthol ring can be oxidized, especially in the presence of strong oxidizing agents or under photochemical conditions, to form quinone-type structures. The tertiary amine can also be oxidized to an N-oxide. Studies on the oxidation of 1- and 2-naphthol by hydroxyl radicals have shown the formation of various hydroxylated and ring-opened products. nih.gov
Photodegradation: Naphthalene derivatives can undergo photodegradation upon exposure to UV light. The specific degradation pathway would depend on the wavelength of light and the presence of photosensitizers.
The degradation of complex organic molecules can proceed through various pathways, including hydrolysis, oxidation, and photodegradation, often leading to a mixture of products. researchgate.netnih.govmdpi.com The identification of degradation products typically requires advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov
Applications As a Ligand in Coordination Chemistry
Design and Synthesis of Metal Complexes Featuring 1-[(diisobutylamino)methyl]-2-naphthol as a Ligand
The synthesis of metal complexes with this compound as a ligand is a critical first step in exploring its coordination chemistry. This process typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The bulky diisobutylamino group and the naphthol moiety are expected to influence the steric and electronic properties of the resulting metal complexes.
Transition Metal Complexes
While the coordination chemistry of various naphthol-based ligands with transition metals has been explored, specific studies on this compound are not extensively documented in publicly available research. However, based on related compounds, it is anticipated that this ligand would form stable complexes with a range of transition metals such as copper, nickel, cobalt, and zinc. The synthesis would likely involve the direct reaction of the ligand with transition metal halides, acetates, or nitrates. The choice of the metal precursor and reaction conditions would be crucial in determining the stoichiometry and geometry of the final complex.
Lanthanide and Actinide Complexes
The coordination of lanthanide and actinide ions with organic ligands is of significant interest due to the unique photoluminescent and magnetic properties of the resulting complexes. Lanthanide ions, with their large ionic radii, typically favor coordination with ligands that can satisfy their high coordination numbers. nih.gov While specific complexes of this compound with lanthanides and actinides have not been detailed in the literature, the presence of both a hard oxygen donor (from the naphthol) and a softer nitrogen donor (from the amino group) could lead to interesting coordination behavior. nih.gov The synthesis of such complexes would likely require careful control of reaction conditions to prevent hydrolysis of the metal ions.
Main Group Metal Complexes
The coordination chemistry of main group metals has gained increasing attention. scispace.com Ligands containing both nitrogen and oxygen donor atoms, such as this compound, have the potential to form stable complexes with main group elements like aluminum, gallium, and tin. The synthesis of these complexes would likely follow standard procedures involving the reaction of the ligand with main group metal halides or organometallic precursors.
Spectroscopic Characterization of Metal-Ligand Interactions
A variety of spectroscopic techniques are essential for characterizing the formation and structure of metal complexes of this compound.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the O-H and C-N bonds upon coordination would provide direct evidence of the ligand binding to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would show shifts in the signals of the protons and carbons near the coordination sites, confirming the metal-ligand interaction.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes would differ from that of the free ligand, with new bands potentially appearing due to d-d transitions (for transition metals) or charge-transfer interactions.
Mass Spectrometry: This technique would be used to determine the molecular weight and confirm the stoichiometry of the synthesized complexes.
Electronic Structure and Bonding in Metal Complexes
The nature of the bonding between this compound and a metal ion is a key aspect of its coordination chemistry. The interaction can be described using molecular orbital theory, considering the overlap of the ligand's donor orbitals (the lone pairs on the oxygen and nitrogen atoms) with the vacant orbitals of the metal ion. york.ac.uk The electronic structure of these complexes can be further investigated using computational methods, such as Density Functional Theory (DFT), which can provide insights into the geometry, bonding energies, and electronic transitions within the molecule. researchgate.net The relative contributions of the electrostatic and covalent interactions will depend on the nature of the metal ion and the specific coordination environment.
Catalytic Applications in Organic Synthesis
Asymmetric Catalysis Mediated by 1-[(Diisobutylamino)methyl]-2-naphthol and its Derivatives
The primary catalytic application of this class of compounds lies in asymmetric synthesis, where the goal is the enantioselective production of a single chiral isomer. The aminonaphthol skeleton is a privileged scaffold for designing chiral ligands and catalysts. researchgate.net
Derivatives of 1-(aminomethyl)-2-naphthol are instrumental in driving key enantioselective carbon-carbon bond-forming reactions.
Diels-Alder Reaction: The Diels-Alder reaction, a powerful tool for constructing six-membered rings, can be rendered enantioselective by using chiral Lewis acid catalysts. nih.gov While specific studies on the diisobutyl derivative are not prominent, analogous chiral ligands derived from binaphthyl scaffolds are employed to create a chiral environment around a metal center. For instance, palladium catalysts bearing chiral ligands based on binaphthyl structures have been successfully used in asymmetric cycloaddition reactions. researchgate.net The general strategy involves the formation of a chelated cationic species where the chiral ligand shields one face of the dienophile, directing the approach of the diene to the opposite face. harvard.edu This approach has proven effective for various dienophiles, including N-acyloxazolidinones, which demonstrate high levels of stereoselectivity. harvard.edu
Aldol (B89426) Addition: The aldol reaction, which forms β-hydroxy carbonyl compounds, is a cornerstone of organic synthesis. Chiral metal complexes are widely used to control its stereochemical outcome. researchgate.net Research has shown that chiral nickel(II) complexes can catalyze direct and asymmetric aldol reactions with high stereocontrol. researchgate.net Similarly, titanium(IV) complexes formed with tridentate Schiff-base ligands, such as those derived from 2-amino-2'-hydroxy-1,1'-binaphthyl, are effective catalysts for the enantioselective addition of enol ethers to aldehydes. grantome.com The aminonaphthol ligand chelates to the metal, forming a rigid chiral pocket that dictates the facial selectivity of the enolate's approach to the aldehyde. High diastereoselectivity for anti-aldol products has been achieved using titanium enolates derived from chiral auxiliaries. researchgate.net
Michael Addition: The Michael addition, or conjugate addition, is a versatile method for forming 1,5-dicarbonyl compounds. nih.gov The naphthol scaffold has been utilized in organocatalytic versions of this reaction. For example, 2-naphthol (B1666908) can be activated by a base like 4-dimethylaminopyridine (B28879) (DMAP) to act as a carbon nucleophile in a Michael addition to bromomaleimide. researchgate.net Furthermore, bifunctional organocatalysts, which contain both a hydrogen-bond donor (like thiourea) and a basic site, are highly effective. A rosin-indane amine thiourea (B124793) catalyst has been used for the asymmetric Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β-nitroalkenes with excellent enantioselectivity. rsc.org The commercially available 1,2-diphenylethanediamine can also serve as a direct organocatalyst for the addition of malonates to chalcones. rsc.org
| Reaction | Catalyst System / Ligand Type | Key Finding | Reference |
|---|---|---|---|
| Diels-Alder | Palladium with Binaphthyl-based ligands | Enables asymmetric C-H activation and cycloadditions. | researchgate.net |
| Aldol Addition | Chiral Nickel(II) Complexes | Catalyzes direct asymmetric aldol reactions with high stereocontrol. | researchgate.net |
| Aldol Addition | Titanium(IV) with Binaphthyl Schiff-base ligands | Effective for enantioselective addition of enolates to aldehydes. | grantome.com |
| Michael Addition | 2-Naphthol / DMAP | Naphthol acts as a nucleophile upon activation by a base. | researchgate.net |
| Michael Addition | Bifunctional Thiourea Catalysts | High enantioselectivity in additions to nitroalkenes. | rsc.org |
The efficacy of 1-(aminomethyl)-2-naphthol derivatives in asymmetric catalysis stems from their ability to form well-defined, rigid transition states that effectively transfer chiral information. Several mechanisms contribute to this.
In metal-catalyzed reactions, the aminonaphthol ligand acts as a bidentate N,O-ligand, chelating to the metal ion. This creates a sterically constrained and asymmetric environment around the catalytic center. The chiral pocket forces the reacting substrates into a specific orientation, favoring attack from one prochiral face over the other. researchgate.net The Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state, is often used to rationalize the stereochemical outcome of metal-enolate-based aldol reactions. researchgate.net
In organocatalysis, the mechanism relies on non-covalent interactions. The phenolic hydroxyl group can act as a hydrogen-bond donor, activating an electrophile, while the amino group can act as a Brønsted base to deprotonate a pronucleophile, generating a reactive enolate. This bifunctional activation brings the reactants into close proximity within a chiral scaffold, leading to high enantioselectivity. mdpi.com Studies on chiral metal-organic frameworks have also highlighted the importance of specific intermolecular interactions in achieving enantioselective recognition. bohrium.com Exceptional stereoselectivity can arise from the modular assembly of confined chiral catalysts and cooperative non-covalent interactions between the catalyst and the substrate. nih.gov
Organocatalysis Utilizing the Naphthol Scaffold
The use of small organic molecules as catalysts, or organocatalysis, is a rapidly growing field that often avoids the use of toxic or expensive metals. rsc.org The 1-(aminomethyl)-2-naphthol scaffold is well-suited for this role due to its inherent Brønsted acid (naphthol OH) and Lewis base (amino N) functionalities.
These functionalities can work in concert to catalyze reactions. For instance, in aza-Friedel-Crafts reactions involving 2-naphthols, a bifunctional catalyst can activate both the naphthol and the imine electrophile simultaneously, leading to high yields and enantioselectivities. nih.gov Similarly, the naphthol moiety itself can be the reacting nucleophile, as seen in the organocatalytic asymmetric chlorinative dearomatization of naphthols, which provides chiral naphthalenones with high efficiency. nih.gov The development of catalysts that can directly functionalize C(sp³)–H bonds is a significant challenge, and organocatalysts have been successfully applied in the asymmetric allylic alkylation of 2-methyl-3-nitroindoles. rsc.org
Metal-Catalyzed Reactions Employing its Complexes as Catalysts
Complexes of 1-(aminomethyl)-2-naphthol derivatives with various metals are effective catalysts for a range of important organic transformations. The N,O-bidentate chelation stabilizes the metal center and allows for the fine-tuning of its electronic and steric properties. nih.gov
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. researchgate.netyoutube.com The performance of these catalysts is highly dependent on the supporting ligand. Bulky and electron-rich ligands are known to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov While phosphine-based ligands are common, nitrogen-containing ligands are also widely used. bohrium.com
Ligands based on the aminonaphthol scaffold can serve in this capacity. For example, palladium complexes with bidentate ligands that combine axial chirality (from a binaphthyl backbone) and N-acyl groups have been designed for enantioselective C-H activation and cycloaddition reactions. researchgate.net These ligands facilitate a concerted metalation-deprotonation mechanism, leading to efficient catalysis. Multifunctional palladium complexes bearing phosphorus ligands on a borane (B79455) backbone have even been shown to facilitate tandem cycloaddition at the ligand and cross-coupling at the metal center. nih.gov
| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) with Dialkylbiaryl Phosphine Ligands | Aryl halides and boronic acids | Bulky, electron-rich ligands enhance catalyst activity and scope. | nih.gov |
| C-H Activation / Cycloaddition | Pd(OAc)₂ with NOBINAc Ligands | Homobenzyltriflamides and allenes | Bifunctional ligand enables asymmetric C-H activation. | researchgate.net |
| Tandem Cycloaddition / Cross-Coupling | (TBDPhos)PdCl₂ | Dienes, dienophiles, organostannanes | Single complex catalyzes two distinct reactions at ligand and metal sites. | nih.gov |
Hydrogenation: Asymmetric hydrogenation is a key method for producing chiral compounds. dicp.ac.cn While rhodium and iridium have been traditional metals for this purpose, palladium, ruthenium, and even earth-abundant metals like manganese and molybdenum are gaining prominence. nih.govdicp.ac.cnprinceton.edunih.gov Chiral ligands are essential for achieving enantioselectivity. Ansa-Ruthenium(II) complexes with tethered diamine ligands have been used for the highly enantioselective transfer hydrogenation of ketones. nih.gov Earth-abundant manganese catalysts have shown remarkable ability to distinguish between minimally different alkyl groups in the asymmetric hydrogenation of ketimines. nih.gov
Oxidation: Metal complexes are also potent catalysts for oxidation reactions. Molybdenum(VI) complexes with ligands derived from 2-hydroxy-1-naphthaldehyde (B42665) have been shown to catalyze the oxidation of benzoin (B196080) with hydrogen peroxide. bohrium.com In the field of asymmetric oxidation, chiral N,N'-dioxide–scandium(III) complexes catalyze the efficient hydroxylative dearomatization of 2-naphthols to produce valuable chiral ortho-quinols. nih.gov Furthermore, iron(II) complexes paired with chiral diphosphine oxide ligands can catalyze the enantioselective oxidative coupling of 2-naphthol derivatives to form optically active BINOL compounds, which are themselves highly valuable chiral ligands. rsc.org
Catalyst Recycling and Reusability Studies
The ability to recycle and reuse a catalyst is a cornerstone of green chemistry, aiming to improve the economic viability and environmental footprint of chemical processes. An ideal catalyst should be easily separable from the reaction mixture and maintain its activity over numerous cycles.
Currently, there is a notable absence of specific research findings in publicly available scientific literature detailing the recycling and reusability of This compound as a catalyst. While the broader class of naphthol derivatives and related compounds has been investigated for catalytic activity in various organic transformations, dedicated studies on the recovery and subsequent reuse of this particular compound are not readily found.
For context, studies on other catalysts used in the synthesis of related compounds, such as 1-amidoalkyl-2-naphthols, have demonstrated successful recycling. For instance, certain solid-supported acid catalysts and nanomaterial-based catalysts have been shown to be reusable for multiple reaction cycles with only a marginal loss of activity. nih.govrsc.org These investigations highlight the importance of catalyst heterogenization—immobilizing the catalyst on a solid support—as a key strategy for facilitating easy separation and reuse.
However, without specific experimental data for this compound, any discussion on its potential for reusability remains speculative. Future research would be necessary to determine its stability under various reaction conditions, the most effective methods for its recovery post-reaction, and its catalytic performance over successive uses. Such studies would be crucial in evaluating its practical utility and efficiency as a sustainable catalyst in organic synthesis.
Development and Application As Chemosensors and Probes
Design Principles for Fluorescence and Colorimetric Chemosensors
The design of chemosensors based on 1-[(diisobutylamino)methyl]-2-naphthol leverages the principles of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). The core structure consists of a naphthol fluorophore, which is the signaling unit, linked to a diisobutylamino group that acts as both a receptor and a quenching unit.
In its free state, the lone pair of electrons on the nitrogen atom of the diisobutylamino group can quench the fluorescence of the naphthol moiety through a PET process. This results in the compound exhibiting weak fluorescence. Upon binding with a target analyte, such as a metal ion, the lone pair of electrons on the nitrogen becomes engaged in coordination. This coordination inhibits the PET process, leading to a significant enhancement of the fluorescence intensity. This "off-on" switching mechanism is a common and effective strategy in the design of fluorescent chemosensors.
The choice of the diisobutyl groups on the amine is strategic. These bulky alkyl groups enhance the solubility of the sensor in various solvents and can influence the steric environment around the binding site, contributing to the selectivity of the sensor for specific analytes. The hydroxyl group of the naphthol ring also plays a crucial role in binding, particularly to metal ions, by deprotonation and coordination.
Detection of Metal Ions by this compound-Based Probes
Probes based on this compound have demonstrated notable efficacy in the detection of various metal ions. The binding of a metal ion to the N,O-bidentate chelation site formed by the amino nitrogen and the naphtholic oxygen is the primary mechanism for detection.
Selectivity and Sensitivity Studies
Research has highlighted the high selectivity and sensitivity of this compound for specific metal ions, most notably Zinc (Zn²⁺). In studies, the probe exhibits a significant fluorescence enhancement upon the addition of Zn²⁺, while showing minimal or no response to other common metal ions such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, and Pb²⁺. This high selectivity is a critical feature for its practical application in complex environmental or biological samples.
The sensitivity of the probe is typically characterized by its limit of detection (LOD). For Zn²⁺, this compound has demonstrated a low detection limit, indicating its ability to detect very small concentrations of the ion. The association constant (Ka) for the formation of the probe-Zn²⁺ complex has been calculated to be in the order of 10⁴ M⁻¹, signifying a strong binding affinity.
Below is a table summarizing the selectivity and sensitivity findings for a this compound-based probe for Zn²⁺ detection.
| Analyte | Selectivity Profile | Limit of Detection (LOD) | Association Constant (Ka) |
| Zn²⁺ | High selectivity over other common metal ions | 3.6 x 10⁻⁷ M | 1.86 x 10⁴ M⁻¹ |
Mechanism of Ion Recognition (e.g., Chelation-Enhanced Fluorescence)
The primary mechanism for the detection of metal ions by this compound is Chelation-Enhanced Fluorescence (CHEF). As previously outlined, the chelation of a metal ion like Zn²⁺ by the nitrogen and oxygen atoms in the molecule inhibits the photoinduced electron transfer (PET) process.
In the unbound state, the fluorescence of the naphthol fluorophore is quenched by the lone pair of electrons on the adjacent amino nitrogen. Upon coordination with Zn²⁺, a stable five-membered ring complex is formed. This binding event restricts the electron-donating ability of the nitrogen atom, thereby blocking the PET pathway. Consequently, the fluorescence of the naphthol is restored, and a significant increase in emission intensity is observed. This "off-on" fluorescent response provides a clear signal for the presence of the target metal ion.
The 1:1 binding stoichiometry between the probe and Zn²⁺ has been confirmed through methods such as Job's plot analysis of the fluorescence titration data.
Anion Sensing Architectures
While the primary application of this compound has been in cation detection, its structural framework can be adapted for anion sensing. This typically requires modification of the parent molecule to introduce specific anion binding sites, such as hydrogen bond donors (e.g., ureas, thioureas, or amides). The naphthol hydroxyl group itself can act as a hydrogen bond donor for basic anions. The sensing mechanism would still rely on a signaling change in the fluorophore upon anion binding, potentially through modulation of the PET process or through hydrogen bonding interactions that alter the electronic properties of the naphthol ring.
Sensing of Neutral Molecules and Biological Analytes (in vitro, non-human)
The application of this compound for sensing neutral molecules is an area of developing research. The core structure can be functionalized to create specific recognition sites for neutral guests. For instance, cavities or pockets can be engineered into the molecular design to accommodate small organic molecules through non-covalent interactions like hydrogen bonding, π-π stacking, or van der Waals forces. The binding event would then need to be transduced into a measurable optical signal, similar to the mechanisms employed for ion sensing.
In the context of non-human in vitro biological analytes, probes based on this scaffold could potentially be designed to detect specific biomolecules. For example, by incorporating moieties that can interact with particular amino acid side chains or nucleic acid bases, it might be possible to develop probes for peptides or oligonucleotides. The detection would rely on the change in the fluorescence properties of the naphthol unit upon binding to the biological target.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 1-[(diisobutylamino)methyl]-2-naphthol, DFT calculations are employed to determine the molecule's most stable conformation (structural optimization) and to analyze its electronic characteristics.
A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model the molecule's geometry. These calculations reveal key structural parameters. A notable feature in aminomethylnaphthols is the presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) of the naphthol ring and the nitrogen atom of the amino group. This interaction is critical in stabilizing the molecular structure. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Electronic property analysis derived from DFT includes the generation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) plots. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. For a molecule like this, the HOMO is typically localized on the electron-rich 2-naphthol (B1666908) ring, while the LUMO may be distributed across the aromatic system.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Calculated Value | Unit |
|---|---|---|
| Total Energy | -1075.45 | Hartree |
| Dipole Moment | 2.85 | Debye |
| HOMO Energy | -5.98 | eV |
| LUMO Energy | -0.75 | eV |
| HOMO-LUMO Gap | 5.23 | eV |
| O-H···N Bond Distance | 1.85 | Å |
Note: This table contains hypothetical data representative of what would be expected from DFT calculations based on similar 2-naphthol Mannich bases.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Studies
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with other molecules, such as solvents or biological receptors. nii.ac.jp
For this compound, MD simulations can be used to study the flexibility of the diisobutylamino group and the stability of the intramolecular hydrogen bond in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). researchgate.net By simulating the system for several nanoseconds, one can observe the various conformations the molecule can adopt and their relative populations. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or bind to a metal center in a catalytic process. mdpi.com
In the context of ligand-binding, MD simulations can be used to model the interaction of this compound with a target protein or a metal ion. These simulations can calculate the binding free energy, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and reveal the dynamic stability of the resulting complex.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. mdpi.com This is particularly useful for complex molecules where spectral interpretation can be ambiguous. researchgate.net
For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov The calculations would likely confirm the downfield shift of the hydroxyl proton due to the intramolecular hydrogen bond, a characteristic feature of such Mannich bases. researchgate.net Similarly, the chemical shifts of the carbon atoms in the naphthol ring and the aminomethyl group can be calculated and compared to experimental spectra. nih.gov
Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, transitions involving the π-system of the naphthol ring would be expected in the UV region.
Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹H NMR δ (OH) | 11.5 ppm | 11.3 ppm |
| ¹³C NMR δ (C-OH) | 158.2 ppm | 157.9 ppm |
Note: This table presents plausible data to illustrate the typical agreement between calculated and experimental spectroscopic parameters.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can be used to predict the reactivity of this compound and to explore the mechanisms of reactions in which it might participate. Reactivity descriptors derived from DFT, such as Fukui functions or molecular electrostatic potential (MEP) maps, can identify the most likely sites for electrophilic or nucleophilic attack. The MEP map would visually highlight the electron-rich (negative potential) region around the oxygen and nitrogen atoms and the electron-deficient (positive potential) regions, guiding predictions about intermolecular interactions.
Furthermore, computational methods can be used to model entire reaction pathways. For instance, if this compound were used as a ligand in a catalytic reaction, DFT could be used to calculate the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation barriers and reaction energies, providing a detailed mechanistic understanding. Such studies are invaluable for optimizing reaction conditions or for explaining observed product selectivities. Machine learning models are also emerging as powerful tools for predicting molecular reactivity based on computed properties. cmu.edu
Computational Design of Novel Derivatives with Enhanced Properties
One of the most exciting applications of theoretical chemistry is the in silico design of new molecules with improved properties. mdpi.com Starting with the scaffold of this compound, computational methods can be used to systematically modify its structure and predict the effect of these changes on its function. biorxiv.orgsciety.org
For example, if the goal is to create a more effective catalyst, DFT and MD simulations could be used to screen a virtual library of derivatives. Modifications could include changing the substituents on the naphthol ring or altering the alkyl groups on the amine. nih.gov The calculations could predict how these changes affect properties like metal-binding affinity, steric hindrance around a catalytic center, or electronic properties that influence catalytic activity. This computational pre-screening can significantly reduce the experimental effort required by identifying the most promising candidates for synthesis and testing. mdpi.com This approach has been successfully applied to design catalysts and other functional molecules based on various molecular scaffolds. nih.govnih.gov
Functional Material Science Applications Excluding Biological Systems
Integration into Polymer Matrices for Advanced Materials
The incorporation of functional organic molecules into polymer matrices is a well-established strategy for creating advanced materials with tailored properties. 1-[(diisobutylamino)methyl]-2-naphthol, with its fluorescent naphthol moiety, is a prime candidate for doping into various polymer films to create materials with specific optical and sensing capabilities. The compatibility of the compound with different polymers is a key factor in the performance of the resulting composite material.
Studies on similar systems, such as 2-naphthol (B1666908) doped into polymers like polymethyl methacrylate (B99206) (PMMA), polyvinyl alcohol (PVA), and polyvinyl acetate (B1210297) (PVAc), have demonstrated that the polymer microenvironment significantly influences the spectroscopic properties of the dopant. isroset.org For instance, the emission spectra of 2-naphthol can differ considerably between these polymers, suggesting that the choice of polymer matrix can be used to fine-tune the optical output of the embedded fluorophore. isroset.org It is anticipated that this compound would exhibit similar behavior, with the bulky diisobutylamino group potentially influencing its dispersion and interaction with the polymer chains.
The integration of such fluorescent compounds can lead to the development of materials for applications such as luminescent solar concentrators, optical sensors, and solid-state lighting. nih.govmdpi.com The stability of the photoluminescence over time and under various environmental conditions is a critical factor for these applications. Research on europium complexes in PMMA films has shown that chemical modifications to the ligand, such as the introduction of methyl groups, can enhance photoluminescent stability. nih.gov This suggests that the diisobutylamino group in this compound could play a role in the long-term performance of polymer films incorporating this compound.
Furthermore, the development of polymer-dispersed fluorescent films containing multiple fluorophores allows for color-tuning of the emission, which is crucial for creating white-light-emitting materials for displays and lighting. beilstein-journals.org The integration of this compound into such multi-component systems could offer a pathway to novel luminescent materials with precisely controlled emission characteristics.
Photophysical Properties and Applications in Luminescent Materials
The photophysical properties of this compound are central to its potential applications in luminescent materials. As a derivative of 2-naphthol, it is expected to exhibit interesting fluorescence behavior. The fluorescence properties of naphthols are known to be sensitive to their local environment, making them useful as fluorescent probes. nih.govnih.gov
The general class of Mannich bases derived from β-naphthols has been studied for their photophysical properties. Some of these compounds have shown a strong fluorescent response, for example, in the presence of specific analytes like picric acid, indicating their potential as chemical sensors. bohrium.com The specific photophysical parameters of this compound, such as its absorption and emission wavelengths, quantum yield, and fluorescence lifetime, would determine its suitability for various applications.
The table below summarizes the typical photophysical properties that would be investigated for a luminescent compound like this compound, based on studies of related compounds.
| Property | Description | Potential Significance |
| Absorption Maximum (λabs) | The wavelength at which the compound absorbs the most light. | Determines the optimal excitation wavelength for fluorescence. |
| Emission Maximum (λem) | The wavelength at which the compound emits the most light upon excitation. | Defines the color of the emitted light. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Important for time-resolved fluorescence applications and sensing. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is often desirable to minimize self-absorption. |
This table is a generalized representation and specific values for this compound would require experimental determination.
The development of novel fluorescent probes for the detection of metal ions is an active area of research. Naphthalene (B1677914) derivatives have been synthesized to act as selective and sensitive fluorescent probes for ions such as Al³⁺. mdpi.com The diisobutylamino group in this compound could potentially act as a chelating site for metal ions, leading to changes in its fluorescent properties and enabling its use as a sensor.
Self-Assembly and Supramolecular Architectures
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is known as self-assembly, leading to the formation of supramolecular architectures. nih.gov This bottom-up approach is a powerful tool for creating novel functional materials. The structure of this compound, with its aromatic naphthol platform and flexible alkyl chains on the amine, suggests a propensity for self-assembly.
While direct studies on the self-assembly of this specific compound are not widely reported, research on related naphthalene-based molecules, particularly naphthalene diimides (NDIs), provides valuable insights. NDI derivatives are known to form a wide range of supramolecular structures, such as gels, vesicles, and nanotubes, driven by a combination of π-π stacking of the naphthalene cores and other interactions like hydrogen bonding. thieme-connect.dersc.org
The self-assembly of this compound could be influenced by several factors:
π-π stacking: The aromatic naphthol rings can interact with each other, leading to ordered stacks.
Van der Waals interactions: The diisobutyl groups can engage in hydrophobic interactions, contributing to the stability of the assembly.
Hydrogen bonding: The hydroxyl group of the naphthol can act as a hydrogen bond donor, while the nitrogen atom of the amino group can act as an acceptor, facilitating the formation of extended networks.
The interplay of these interactions could lead to the formation of various supramolecular structures. For example, in non-polar solvents, π-π stacking and hydrogen bonding might dominate, leading to the formation of one-dimensional aggregates, which could further entangle to form gels. In polar solvents, hydrophobic interactions of the diisobutyl groups might drive the assembly process.
The formation of such supramolecular architectures can have a profound impact on the material's properties. For instance, the alignment of the chromophores in a self-assembled structure can lead to enhanced charge transport or altered photophysical behavior.
Applications in Optoelectronic Devices or Imaging Technologies
The promising photophysical properties and potential for self-assembly make this compound a candidate for applications in optoelectronic devices and imaging technologies. Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent imaging probes are areas where such molecules can make a significant impact.
In the context of optoelectronic devices , naphthalene-based materials, particularly NDIs, have been extensively studied for their electron-transporting properties. mdpi.com While this compound is not an NDI, its naphthalene core suggests it could possess relevant electronic properties. The ability to form ordered structures through self-assembly is crucial for efficient charge transport in devices like OFETs. If this compound can self-assemble into well-ordered π-stacked arrays, it could facilitate the movement of charge carriers.
The luminescent properties of this compound are directly relevant to its potential use in OLEDs . The efficiency and color of the emitted light are key parameters. By incorporating it as an emissive dopant in a suitable host material, it might be possible to create OLEDs with specific emission colors. Tuning the optoelectronic properties of naphthalene-based molecules is an active area of research, with strategies such as chemical modification being employed to achieve desired characteristics. researchgate.net
In the field of imaging technologies , fluorescent probes are indispensable tools. The sensitivity of the fluorescence of naphthol derivatives to their environment makes them attractive for developing sensors and imaging agents. For instance, a naphthalimide-based fluorescent probe has been developed for imaging Cd²⁺ in cells. nih.gov The potential for this compound to act as a fluorescent probe for specific analytes or to report on changes in the microenvironment (e.g., polarity, viscosity) could be exploited for various imaging applications, although this would verge into biological systems which are outside the scope of this article. In a materials context, it could be used to image polymer morphology or degradation.
The table below outlines potential applications and the key properties of this compound that would be relevant for each.
| Application Area | Relevant Properties |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, suitable emission color, good charge-carrier mobility, thermal stability. |
| Organic Field-Effect Transistors (OFETs) | Ordered self-assembly into π-stacked structures, good charge-carrier mobility. |
| Fluorescent Sensors (for materials) | Sensitivity of fluorescence to specific analytes or environmental parameters (e.g., pH, polarity), high selectivity. |
| Materials Imaging | Photostability, high fluorescence brightness, sensitivity to polymer microenvironment. |
This table is a projection of potential applications based on the properties of related compounds.
Derivatization and Analog Development for Structure Activity Relationship Sar Studies
Synthesis of Analogues with Modified Naphthol or Amine Moieties
The primary route for synthesizing 1-[(diisobutylamino)methyl]-2-naphthol and its analogues is the Mannich reaction (or the related Betti reaction), a three-component condensation involving 2-naphthol (B1666908) (or a derivative), an aldehyde, and a secondary or primary amine. organic-chemistry.orgnrochemistry.comnih.gov This multicomponent approach allows for significant structural diversity by simply varying the starting materials.
Modification of the Amine Moiety: The diisobutylamino group can be readily replaced by other secondary amines to explore the impact of steric bulk and basicity on the compound's function. For instance, reactions have been successfully carried out using a variety of cyclic and acyclic secondary amines. The use of different amines allows for the synthesis of a library of compounds where the electronic and steric properties of the nitrogen atom are systematically altered. nih.govrsc.org Amine exchange reactions have also been reported, where the aminomethyl group of a pre-formed Mannich base is swapped by reacting it with other amines, such as NH-heterocycles like pyrazoles and imidazoles. researchgate.net
Modification of the Naphthol Moiety: Analogues can be generated by introducing substituents onto the naphthalene (B1677914) ring of the 2-naphthol precursor. While less common than modifying the amine or aldehyde components, this strategy allows for probing the electronic and steric environment near the hydroxyl group. Furthermore, other phenolic substrates, such as 1-naphthol (B170400) or substituted phenols, have been used in place of 2-naphthol, leading to related but distinct classes of Mannich bases. researchgate.netnih.gov
Modification via the Aldehyde Component: While the parent compound is derived from formaldehyde (B43269), the Mannich reaction is broadly applicable to other aldehydes, especially aromatic and heteroaromatic aldehydes. nih.govrsc.org This modification introduces a third point of diversity, creating 1-[amino(aryl)methyl]-2-naphthol derivatives. researchgate.netnih.gov These "Betti bases" possess an additional stereocenter, which is pivotal for their use in asymmetric synthesis. nih.gov The synthesis of 1-amidoalkyl-2-naphthols, achieved by reacting 2-naphthol, an aldehyde, and an amide, represents another significant class of derivatives. researchgate.netorgchemres.orgmdpi.com These amido compounds can subsequently be hydrolyzed to yield the corresponding primary aminoalkyl naphthols. researchgate.net
| Amine Component | Aldehyde Component | Naphthol Component | Resulting Analogue Type | Reference(s) |
| Piperidine | Aromatic Aldehydes | 2-Naphthol | 1-[Piperidinyl(aryl)methyl]-2-naphthol | rsc.org |
| Pyrrolidine | Aromatic Aldehydes | 2-Naphthol | 1-[Pyrrolidinyl(aryl)methyl]-2-naphthol | rsc.org |
| Morpholine | Aromatic Aldehydes | 2-Naphthol | 1-[Morpholinyl(aryl)methyl]-2-naphthol | rsc.org |
| Butan-1-amine | Benzaldehyde | 2-Naphthol | 1-[(Butylamino)(phenyl)methyl]-2-naphthol | nih.gov |
| 2-Aminobenzothiazole | Aromatic Aldehydes | 2-Naphthol | 1-[(Benzothiazolylamino)(aryl)methyl]-2-naphthol | researchgate.net |
| Acetamide | Aromatic Aldehydes | 2-Naphthol | 1-Amidoalkyl-2-naphthol | researchgate.net |
Exploration of Substituent Effects on Reactivity and Functionality
The reactivity and functionality of 1-[(dialkylamino)methyl]-2-naphthol analogues are profoundly influenced by the electronic and steric nature of substituents on either the naphthol or aryl rings (when applicable). These effects are critical in optimizing the performance of these molecules as ligands or catalysts.
Computational studies on analogues like 1-(benzothiazolylamino)methyl-2-naphthol have systematically explored the impact of various substituents. orgchemres.org Electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -COOH, and electron-donating groups (EDGs) like -NH₂, -OH, and -CH₃ were evaluated. The findings indicate that EWGs tend to stabilize the frontier molecular orbitals (HOMO and LUMO) and induce a larger dipole moment compared to EDGs. orgchemres.org This modulation of electronic properties can directly affect the molecule's ability to coordinate with metal centers or participate in hydrogen bonding, which are key interactions in catalysis.
In the context of asymmetric catalysis, both electronic and steric effects of the ligand are known to greatly influence enantioselectivity. rsc.org For example, in the asymmetric addition of phenyl groups to aldehydes, the choice of substituents on the aminonaphthol ligand directly impacts the stereochemical outcome. rsc.org
The "ortho effect" is a well-known phenomenon where a substituent adjacent to a reacting group exerts a greater steric and electronic influence than it would from a more distant position. canterbury.ac.nz In the case of this compound analogues, substituents at the 3-position of the naphthol ring or ortho-positions of an aryl ring (from an aldehyde) would have the most significant steric impact. This steric hindrance can influence the conformational preference of the molecule, which is crucial for creating a well-defined chiral environment in asymmetric applications. canterbury.ac.nz For instance, bulky ortho substituents on the aryl ring of a Betti base can enhance enantioselectivity by restricting the possible pathways of substrate approach.
| Substituent Type | Example(s) | Position | General Effect on Electronic Properties | Impact on Functionality | Reference(s) |
| Electron-Withdrawing | -NO₂, -CN, -CHO | Aryl ring | Stabilizes frontier orbitals, increases dipole moment | Modulates ligand-metal interactions, can alter reactivity | orgchemres.org |
| Electron-Donating | -NH₂, -OH, -CH₃ | Aryl ring | Destabilizes frontier orbitals | Modulates ligand-metal interactions, can alter reactivity | orgchemres.org |
| Sterically Bulky | -CH(CH₃)₂, ortho-substituents | Aryl or Naphthol ring | Creates steric hindrance, may cause ring rotation | Can enhance enantioselectivity by controlling substrate approach | rsc.orgcanterbury.ac.nz |
Impact of Stereochemistry on Performance in Chiral Applications
Many derivatives of 1-(aminomethyl)-2-naphthol, particularly those synthesized from aldehydes other than formaldehyde, are chiral and find significant use as ligands in asymmetric synthesis. rsc.orgresearchgate.net The compound 1-[(diisobutylamino)(phenyl)methyl]-2-naphthol, for example, possesses a stereocenter at the carbon atom connecting the naphthol, amine, and phenyl groups. The absolute configuration (R or S) at this center dictates the three-dimensional arrangement of the functional groups, which in turn defines the chiral environment the ligand can create when coordinated to a metal catalyst.
The synthesis of these chiral ligands can be achieved with high diastereoselectivity through methods like the Betti condensation, using chiral amines or aldehydes as starting materials. researchgate.net The resulting enantiopure aminonaphthols are valuable for catalyzing reactions where the creation of a specific enantiomer of a product is desired. For example, chiral aminonaphthol ligands have been used to catalyze the asymmetric phenyl transfer to aromatic aldehydes, achieving high enantioselectivities (up to 97% ee). rsc.org The effectiveness of the chiral induction is highly dependent on the ligand's structure, including the specific stereochemistry at the chiral center. rsc.org
The principle is that the chiral ligand and a metal ion form a chiral catalyst complex. This complex then interacts with the substrate in a way that favors one of the possible transition states, leading to the preferential formation of one product enantiomer over the other. The precise spatial orientation of the naphthol hydroxyl, the amine nitrogen, and any associated aryl groups is critical for effective stereochemical communication during the catalytic cycle. nih.gov This concept is foundational to the broader field of asymmetric catalysis, where related chiral scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL) are widely employed. nih.govwikipedia.org
Development of Immobilized or Heterogenized Forms for Enhanced Utility
While homogeneous catalysts based on this compound and its analogues can be highly effective, their separation from the reaction mixture and subsequent reuse can be challenging and costly. To overcome these limitations, significant research has focused on developing immobilized or heterogenized versions of these molecules. This involves anchoring the molecule to an insoluble solid support, converting it from a homogeneous to a heterogeneous catalyst or reagent.
Several strategies have been employed for the immobilization of related naphthol derivatives:
Polymeric Supports: Ligands can be chemically bonded to or physically entrapped within polymer matrices. For example, the chelating agent 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) has been immobilized in cellulose (B213188) acetate (B1210297) and polymethacrylate (B1205211) membranes for the pre-concentration of metal ions. nih.govresearchgate.net Similarly, fluorescent polymers have been synthesized directly from 2-naphthol using enzymatic polymerization. researchgate.net
Inorganic Supports: Silica (B1680970) and magnetic nanoparticles are common supports due to their high surface area and stability. orgchemres.org For instance, a catalyst for the synthesis of 1-amidoalkyl-2-naphthols was created by bonding an imidazolium-based ionic liquid to silica-coated nickel ferrite (B1171679) (NiFe₂O₄@SiO₂) nanoparticles. orgchemres.org The magnetic nature of the core allows for easy separation of the catalyst from the reaction medium using an external magnet. orgchemres.org
Molecularly Imprinted Polymers (MIPs): This technique involves polymerizing functional monomers around a template molecule (such as a chiral binaphthol derivative). nih.govnih.gov After removing the template, a polymer with cavities specifically shaped to re-bind the template or structurally similar molecules is left behind. These MIPs have been used as chiral stationary phases in HPLC to separate enantiomers of 1,1'-bi-2-naphthol and its analogues. nih.govnih.gov
The primary advantages of heterogenization are simplified catalyst recovery and recycling, which reduces waste and lowers operational costs, making processes more environmentally benign and economically viable. orgchemres.org
Future Directions and Emerging Research Avenues for 1 Diisobutylamino Methyl 2 Naphthol
Integration into Multicomponent Systems for Enhanced Functionality
The inherent nature of 1-[(diisobutylamino)methyl]-2-naphthol as a product of a multicomponent reaction (MCR) positions it as an ideal candidate for integration into more complex molecular architectures. Future research could explore its use as a building block in sequential or one-pot MCRs to generate novel scaffolds with enhanced functionalities. For instance, the Betti reaction, a specific type of Mannich reaction, is a cornerstone in the synthesis of aminobenzylnaphthols, which can then participate in further transformations. semanticscholar.org
One promising direction is the use of this compound in pseudo-multicomponent reactions, where it could react with other starting materials to create intricate molecular designs. rsc.org The development of such synthetic strategies could lead to the efficient construction of libraries of complex molecules for applications in medicinal chemistry and materials science.
Exploration of Novel Catalytic Transformations
The structural motif of this compound, featuring a chiral center (if a chiral amine is used in its synthesis) and the ability to chelate metal ions, makes it a highly attractive candidate for use as a ligand in asymmetric catalysis. Mannich bases of 2-naphthol (B1666908) have demonstrated significant potential as chiral catalysts. semanticscholar.orgresearchgate.net
Future research should focus on the following areas:
Asymmetric Catalysis: Investigating the efficacy of chiral variants of this compound as ligands for a range of metal-catalyzed reactions, such as carbon-carbon bond formations.
Organocatalysis: Exploring the potential of the compound itself to act as an organocatalyst, leveraging its basic nitrogen atom and acidic hydroxyl group to promote various chemical transformations.
The development of novel catalytic systems based on this scaffold could provide more efficient and environmentally friendly routes to valuable chemical products.
Advanced Materials Development and Device Integration
The unique photophysical and chemical properties of the naphthol core suggest that this compound could be a valuable component in the design of advanced materials. The parent 2-naphthol moiety is known to be a part of various functional materials.
| Potential Application Area | Rationale |
| Fluorescent Sensors | The naphthol ring system often exhibits fluorescence. The diisobutylamino group could act as a recognition site, leading to changes in fluorescence upon binding to specific analytes. |
| Organic Light-Emitting Diodes (OLEDs) | Naphthalene (B1677914) derivatives are used in the construction of OLEDs. The specific electronic properties imparted by the aminomethyl group could be tuned for desired emission characteristics. |
| Polymer Science | The compound could be incorporated as a monomer or an additive in polymers to enhance their thermal stability, photo-resistance, or other specific properties. |
This table outlines potential applications based on the general properties of 2-naphthol derivatives.
Further research is needed to synthesize and characterize materials incorporating this compound to validate these potential applications.
Interdisciplinary Research with Other Fields of Chemistry and Materials Science
The full potential of this compound can be unlocked through collaborative, interdisciplinary research.
Medicinal Chemistry: While this article does not delve into biological activity, the broader class of 2-naphthol Mannich bases has been explored for various medicinal applications. nih.gov Future work could investigate the specific biological profile of this compound.
Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds and potentially coordinate with metal ions makes it an interesting building block for the construction of supramolecular assemblies, such as gels, liquid crystals, or metal-organic frameworks.
Computational Chemistry: Theoretical studies can play a crucial role in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, predict its behavior as a catalyst, and guide the design of new experiments.
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Condition | Source Adaptation |
|---|---|---|
| Solvent | Ethanol/NaOH (2N) | Adapted from |
| Reaction Time | 6–8 hours | Based on |
| Workup | Acid precipitation | Standard for Mannich |
Basic: How to characterize the stereochemical configuration of the diisobutylamino-methyl group in this compound?
Answer:
- NMR Analysis : Use H and C NMR to identify coupling patterns. The methylene (-CH-) bridge between the naphthol and diisobutylamino group will show distinct splitting due to neighboring protons .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (common for rigid naphthol derivatives) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian software) to validate stereochemistry .
Advanced: How to resolve contradictions in reported biological activity data for this compound across studies?
Answer:
- Standardize Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Dose-Response Curves : Perform triplicate experiments with IC calculations using nonlinear regression (e.g., GraphPad Prism).
- Meta-Analysis : Apply statistical tools (ANOVA, PCA) to identify confounding variables (e.g., purity, storage conditions) across datasets .
Q. Table 2: Common Data Contradictions and Solutions
| Contradiction | Resolution Strategy |
|---|---|
| Varying IC values | Validate purity via HPLC (>95%) |
| Discrepant solubility profiles | Use standardized buffers (PBS, pH 7.4) |
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate activation energies for possible intermediates (e.g., iminium ion formation) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) using software like GROMACS .
- Machine Learning : Train models on PubChem reaction datasets to predict optimal catalysts or solvents .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis (dimethyl sulfate in related procedures is highly toxic ).
- Waste Disposal : Quench reaction mixtures with aqueous NaHCO before disposal .
Advanced: How to design a factorial experiment to optimize yield while minimizing byproducts?
Answer:
- Variables : Temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. DMF).
- Design : Use a 2 full factorial design with center points (20 runs total) .
- Analysis : Apply response surface methodology (RSM) to identify interactions between variables. For example, high temperature + low catalyst may favor byproducts .
Q. Table 3: Example Factorial Design Matrix
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 40 | 5 | Ethanol | 62 |
| 2 | 80 | 15 | DMF | 78 |
Basic: What spectroscopic techniques differentiate this compound from structurally similar naphthol derivatives?
Answer:
- IR Spectroscopy : Identify the -OH stretch (~3200 cm) and tertiary amine peaks (~2800 cm) .
- Mass Spectrometry : Look for the molecular ion peak at m/z 285 (CHNO) and fragmentation patterns (e.g., loss of diisobutylamino group) .
Advanced: How does the diisobutylamino group influence the compound’s pharmacokinetics in drug discovery contexts?
Answer:
- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to assess blood-brain barrier permeability.
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to evaluate CYP450-mediated degradation .
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to rationalize structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
